molecular formula C11H13ClN2O2 B3220715 ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate CAS No. 1201845-49-9

ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No.: B3220715
CAS No.: 1201845-49-9
M. Wt: 240.68 g/mol
InChI Key: ZVTTUVMSEAXUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a chemical compound belonging to the naphthyridine family, which are heterocyclic aromatic organic compounds

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of appropriate precursors such as 4-chloro-2-pyridone derivatives under acidic conditions.

  • Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.

  • Industrial Production Methods: On an industrial scale, the compound is typically synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding naphthyridine-oxide derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding saturated analogs.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Naphthyridine-oxide derivatives.

  • Reduction Products: Saturated naphthyridine derivatives.

  • Substitution Products: Various substituted naphthyridines depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate has found applications in several scientific research areas:

  • Medicinal Chemistry: The compound serves as a precursor for the synthesis of various pharmaceuticals, including anticancer and antiviral agents.

  • Material Science: It is used in the development of advanced materials with unique electronic and optical properties.

  • Organic Synthesis: The compound is utilized as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

  • Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: This compound is structurally similar but differs in the ethyl group being replaced by a methyl group.

  • Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate: Another related compound with a different substitution pattern on the naphthyridine ring.

Properties

IUPAC Name

ethyl 4-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-2-16-11(15)14-6-4-10-8(7-14)9(12)3-5-13-10/h3,5H,2,4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTTUVMSEAXUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=NC=CC(=C2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.